molecular formula C11H15NO3S B14914659 Ethyl 2-(tetrahydro-2H-pyran-4-yl)thiazole-5-carboxylate

Ethyl 2-(tetrahydro-2H-pyran-4-yl)thiazole-5-carboxylate

Katalognummer: B14914659
Molekulargewicht: 241.31 g/mol
InChI-Schlüssel: VTAMMCKMOVNFJW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-(tetrahydro-2H-pyran-4-yl)thiazole-5-carboxylate is a chemical compound that features a thiazole ring substituted with an ethyl ester group and a tetrahydro-2H-pyran-4-yl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(tetrahydro-2H-pyran-4-yl)thiazole-5-carboxylate typically involves the reaction of a thiazole derivative with an appropriate esterifying agent. One common method involves the use of ethyl chloroformate in the presence of a base such as triethylamine to form the ethyl ester group. The tetrahydro-2H-pyran-4-yl group can be introduced through a nucleophilic substitution reaction using a suitable pyran derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the esterification and substitution reactions, often involving the use of catalysts and controlled temperature and pressure conditions .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-(tetrahydro-2H-pyran-4-yl)thiazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Ethyl 2-(tetrahydro-2H-pyran-4-yl)thiazole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in heterocyclic chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Ethyl 2-(tetrahydro-2H-pyran-4-yl)thiazole-5-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The ester group may facilitate the compound’s entry into cells, where it can exert its effects on intracellular pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Ethyl 2-(tetrahydro-2H-pyran-4-yl)thiazole-5-carboxylate is unique due to the combination of its thiazole ring, tetrahydro-2H-pyran-4-yl group, and ethyl ester group. This unique structure imparts specific chemical and biological properties that are not observed in simpler or structurally different compounds .

Eigenschaften

Molekularformel

C11H15NO3S

Molekulargewicht

241.31 g/mol

IUPAC-Name

ethyl 2-(oxan-4-yl)-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C11H15NO3S/c1-2-15-11(13)9-7-12-10(16-9)8-3-5-14-6-4-8/h7-8H,2-6H2,1H3

InChI-Schlüssel

VTAMMCKMOVNFJW-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=CN=C(S1)C2CCOCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.